molecular formula C20H21ClN4O3 B11807018 tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate CAS No. 1311254-62-2

tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate

Cat. No.: B11807018
CAS No.: 1311254-62-2
M. Wt: 400.9 g/mol
InChI Key: OLUHRZDTFGOHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound also features a tert-butyl carbamate group, which is commonly used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate typically involves multiple stepsThe final step involves the addition of the tert-butyl carbamate group under mild conditions to protect the amine functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate lies in its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural arrangement imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1311254-62-2

Molecular Formula

C20H21ClN4O3

Molecular Weight

400.9 g/mol

IUPAC Name

tert-butyl N-[3-[(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)amino]-4-methylphenyl]carbamate

InChI

InChI=1S/C20H21ClN4O3/c1-11-5-6-12(23-19(27)28-20(2,3)4)9-15(11)24-18(26)14-10-22-17-13(14)7-8-16(21)25-17/h5-10H,1-4H3,(H,22,25)(H,23,27)(H,24,26)

InChI Key

OLUHRZDTFGOHRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)C2=CNC3=C2C=CC(=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.